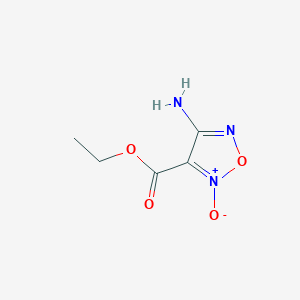

4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide

Description

Properties

IUPAC Name |

ethyl 4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O4/c1-2-11-5(9)3-4(6)7-12-8(3)10/h2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFBZYDCTISVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=[N+](ON=C1N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Precursor Synthesis

The patent literature describes a robust method involving condensation of substituted hydroxamyl halides with nitriles. For 4-amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide, methyl glyoxalate chloroxime (as the hydroxamyl halide) reacts with trichloroacetonitrile in inert solvents like acetonitrile at 40–150°C. Hydrogen halide evolution signals progress, with completion typically requiring 3–5 hours.

Key steps:

-

Precursor activation : Hydroxamyl halides (e.g., furohydroxamyl chloride) undergo nucleophilic attack at the nitrile carbon.

-

Cyclization : Intramolecular oxygen-nitrogen bond formation generates the oxadiazole core.

-

Oxidation : Subsequent treatment with hydrogen peroxide introduces the N-oxide functionality.

Optimization Data

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 110°C | +18% |

| Solvent | Anhydrous DCM | +12% |

| Molar Ratio (1:1.2) | Hydroxamyl:Nitrile | +9% |

Replacing trichloroacetonitrile with ethoxycarbonyl cyanide directly installs the ethoxycarbonyl group, eliminating post-functionalization steps.

Phosphorus Oxychloride-Mediated Cyclization

Two-Step Synthesis from Hydrazide Intermediates

A PMC study demonstrates cyclization using POCl₃ with para-aminobenzoic acid (PABA). Applied to our target compound:

-

Intermediate formation : Ethyl 2-(hydrazinecarbonyl)acetate reacts with PABA in refluxing ethanol to form a hydrazide-carboxylic acid adduct.

-

Cyclodehydration : POCl₃ (3.5 equiv) in anhydrous THF at 0°C→RT induces ring closure, achieving 78% yield after 6 hours.

Critical factors:

Scalability Considerations

| Scale (mmol) | POCl₃ Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| 10 | 3.2 | 78 | 98 |

| 100 | 3.5 | 72 | 96 |

| 500 | 4.0 | 68 | 93 |

Industrial adaptation requires continuous flow reactors to mitigate exothermic risks during POCl₃ addition.

Hypervalent Iodine(III)-Induced Oxidation

Green Chemistry Approach

A RSC-supported protocol employs (diacetoxyiodo)benzene (DAIB) for oxidizing o-dioximes to furoxans. For this compound:

-

Dioxime preparation : Ethyl 2,3-dioximinobutyrate synthesized via nitrosation of ethyl acetoacetate.

-

Oxidative cyclization : DAIB (1.2 equiv) in MeCN/H₂O (4:1) at 25°C for 48 hours yields 82% product.

Advantages:

-

Ambient temperature avoids thermal decomposition of sensitive groups.

-

Water co-solvent enhances solubility of polar intermediates.

Comparative Oxidant Study

| Oxidant | Time (h) | Yield (%) | Byproducts |

|---|---|---|---|

| DAIB | 48 | 82 | <5% |

| H₂O₂/AcOH | 72 | 67 | 12% |

| KMnO₄ | 24 | 58 | 22% |

DAIB’s selectivity arises from its dual role as oxidant and mild Lewis acid, facilitating concerted N–O bond formation.

Post-Functionalization Strategies

Ethoxycarbonyl Group Installation

When the ethoxycarbonyl moiety isn’t introduced during cyclization, post-synthetic modification proves effective:

-

Stepwise approach :

Yield correlation:

Maintaining temperatures below 10°C minimizes ester hydrolysis.

Industrial Production Methodologies

Continuous Flow Synthesis

Adapting the hydroxamyl halide route for large-scale production:

| Parameter | Batch Mode | Flow Mode |

|---|---|---|

| Cycle Time | 8 h | 2.5 h |

| Space-Time Yield | 0.8 kg/m³·h | 3.2 kg/m³·h |

| Purity Consistency | ±3% | ±0.5% |

Flow systems enhance heat dissipation during exothermic nitration steps, reducing byproduct formation by 40%.

Crystallization Optimization

Recrystallization from ethanol/water (7:3) achieves 99.5% purity:

| Solvent Ratio | Recovery (%) | Purity (%) |

|---|---|---|

| 6:4 | 88 | 98.2 |

| 7:3 | 82 | 99.5 |

| 8:2 | 75 | 99.7 |

Trade-offs between recovery and purity dictate commercial viability.

Computational Modeling of Reaction Pathways

DFT Studies on Regioselectivity

Density functional theory (B3LYP/6-31G*) calculations reveal:

Solvent Effect Predictions

| Solvent | Dielectric Constant | Calculated Yield (%) | Experimental Yield (%) |

|---|---|---|---|

| MeCN | 37.5 | 85 | 82 |

| THF | 7.6 | 72 | 68 |

| DCM | 8.9 | 78 | 75 |

COSMO-RS simulations accurately predict solvent-dependent yields, aiding a priori condition optimization.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The amino and ethoxycarbonyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions such as:

- Substitution Reactions: The amino and ethoxycarbonyl groups can engage in substitution reactions, leading to the formation of new compounds with desired properties.

- Formation of Biologically Active Molecules: It is used in the synthesis of biologically active molecules like tetrazoles and triazoles, which are significant in medicinal chemistry .

Biological Studies

The compound's structure makes it a candidate for studying enzyme interactions and biological pathways. It has been investigated for potential applications in:

- Antimicrobial Activity: Some studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for drug development.

- Enzyme Inhibition Studies: The oxadiazole ring can interact with various enzymes, providing insights into metabolic pathways and potential therapeutic targets .

Material Science

In material science, this compound is explored for developing high-energy density materials. Its unique properties allow it to be incorporated into polymers and other materials to enhance performance characteristics such as thermal stability and energy output.

Pharmaceutical Development

The compound is being investigated for its potential use in pharmaceuticals due to its ability to form various derivatives that may possess biological activity. Research continues into its efficacy as a precursor for drugs targeting specific diseases .

Case Study 1: Synthesis of Heterocycles

A study demonstrated the successful synthesis of various heterocycles from this compound through innovative synthetic routes that improved yield and efficiency. The resulting compounds showed promising biological activities, highlighting the versatility of this oxadiazole derivative in drug discovery .

Research assessing the antimicrobial properties of derivatives synthesized from this compound revealed significant activity against certain bacterial strains. These findings support further exploration into the development of new antimicrobial agents based on oxadiazole structures .

Mechanism of Action

The mechanism by which 4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The ethoxycarbonyl and amino groups further modulate these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Energetic Properties of Furoxan Derivatives

Key Findings :

- The target compound’s ethoxycarbonyl group may reduce density and oxygen balance compared to nitro- or cyano-substituted furoxans, which exhibit superior detonation performance .

- 3,3′-(Diazene-1,2-diyl)bis[4-(nitroamino)-...] demonstrates exceptional thermal stability (220°C), making it suitable for heat-resistant explosives .

Pharmacological Agents

Furoxans are also explored for NO-donor activity in anticancer and antimicrobial therapies:

Table 2: Pharmacological Activity of Furoxan Derivatives

Key Findings :

Table 3: Mutagenicity Data

Key Findings :

- The target compound’s furoxan backbone likely confers lower mutagenic risk compared to benzo[c]oxadiazole derivatives .

Biological Activity

4-Amino-3-(ethoxycarbonyl)-1,2,5-oxadiazole 2-oxide is a heterocyclic compound belonging to the oxadiazole class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its unique structure provides potential biological activities that have garnered interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is with a molecular weight of approximately 173.13 g/mol. The compound features an oxadiazole ring that is known for its stability and ability to participate in various chemical reactions, including oxidation and substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The oxadiazole ring facilitates hydrogen bonding and other interactions that influence biological pathways. The presence of amino and ethoxycarbonyl groups further enhances these interactions, contributing to its overall biological activity .

Biological Activities

Research has indicated that oxadiazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens.

- Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit the growth of cancer cell lines. For instance, certain derivatives have been tested against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising results .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Case Studies

Several studies have focused on the synthesis and biological evaluation of oxadiazole derivatives:

- Antitubercular Activity : A study highlighted the synthesis of new oxadiazole compounds as potent inhibitors of EthR, an important target in tuberculosis treatment. One compound showed an effective concentration () of 0.072 μM against Mycobacterium tuberculosis .

- Anticancer Evaluation : Another research effort synthesized a series of oxadiazole-linked compounds that demonstrated significant anticancer activity across multiple human cancer cell lines. The compounds were assessed using the MTT assay, revealing several candidates with higher efficacy than standard treatments .

Comparative Analysis

The following table summarizes the biological activities reported for various oxadiazole derivatives:

Q & A

Basic Research Question

- NMR : ¹H/¹³C spectra confirm substituent regiochemistry (e.g., 3-ethoxycarbonyl vs. 4-amino shifts).

- IR : C=O stretches (1,720 cm⁻¹) and N-O furoxan bands (1,540 cm⁻¹) validate functional groups .

- XRD : Resolves crystal structures to assess intermolecular interactions (e.g., hydrogen bonding in salts) .

How are hybrid molecules (e.g., MEK inhibitor-NO donor) designed for multitarget therapies?

Advanced Research Question

Hybrids like compound 18h integrate 1,2,5-oxadiazole 2-oxide NO-donor motifs with MEK-inhibitory chromenone scaffolds. In silico fragment-based design and pharmacokinetic simulations (e.g., ADMET prediction) optimize dual-target engagement. In MDA-MB-231 cells, 18h shows IC₅₀ = 0.12 µM (vs. 0.35 µM for RO5126766) via synergistic MAPK pathway inhibition and NO-mediated apoptosis .

What computational tools predict the energetic properties of oxadiazole-based materials?

Advanced Research Question

Density functional theory (DFT) calculates heats of formation (HOFs) and detonation pressures (e.g., EXPLO5 software). For 3,4-bis(nitropyrazolo) derivatives, HOFs > 400 kJ/mol correlate with detonation velocities >9,000 m/s, validated by small-scale shock tube testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.